

Cy5.5-Succinimidyl Ester: A Technical Guide to Excitation, Emission, and Bioconjugation

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Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B6593223

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and bioconjugation applications of Cyanine5.5-Succinimidyl Ester (**Cy5.5-SE**). Cy5.5 is a far-red to near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, antibodies, and oligonucleotides. Its succinimidyl ester (SE) functional group allows for covalent attachment to primary amines, making it a valuable tool in various research and drug development applications, including in vivo imaging where background fluorescence is a concern.^{[1][2][3]}

Core Spectroscopic Properties

Cy5.5-SE exhibits distinct excitation and emission spectra in the far-red region of the electromagnetic spectrum. This is advantageous as it minimizes interference from the natural autofluorescence of many biological samples, which typically occurs in the blue to green regions.^[4] The key spectral properties from various suppliers are summarized below.

Parameter	Value	Source
Excitation Maximum (λ_{ex})	~675 - 684 nm	[1] [2] [5]
Emission Maximum (λ_{em})	~694 - 710 nm	[1] [2] [5]
Molar Extinction Coefficient (ϵ)	190,000 - 198,000 M ⁻¹ cm ⁻¹	[1] [2] [5]
Fluorescence Quantum Yield (Φ)	0.2 - 0.28	[1] [2] [5]
Alternative Dyes	Alexa Fluor® 680, DyLight 680	[2]

Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and the nature of the conjugated biomolecule.

Chemical and Physical Properties

The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester is the most common amine-reactive group for labeling primary amines on proteins and other biomolecules.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Property	Description	Source
Reactive Group	NHS ester (Succinimidyl ester)	[2]
Reactivity	Primary amines (e.g., lysine residues, N-terminus of proteins, amine-modified oligonucleotides)	[6][7][9]
Solubility	Soluble in organic solvents like DMSO and DMF. Water solubility can vary depending on the specific formulation (sulfonated vs. non-sulfonated).	[5][10][11]
Storage	Typically stored at -20°C in the dark and desiccated to prevent degradation and hydrolysis of the reactive ester.[1]	

Experimental Protocols: Biomolecule Labeling

The following sections provide a generalized protocol for labeling proteins with **Cy5.5-SE**. The specific amounts and incubation times may need to be optimized depending on the protein and desired degree of labeling.

Preparation of Reagents

- Protein Solution:** The protein should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer with a pH of 8.5-9.0.[12][13][14] Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the dye and must be avoided.[12][13] The protein concentration should typically be between 2-10 mg/mL for efficient labeling.[14]
- Cy5.5-SE Stock Solution:** Immediately before use, dissolve the lyophilized **Cy5.5-SE** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[12][13]

Labeling Reaction

The core of the labeling process is the acylation reaction between the Cy5.5 NHS ester and a primary amine on the target biomolecule, forming a stable amide bond.^[9]

- **Reaction Setup:** Add the reconstituted **Cy5.5-SE** solution to the protein solution. A common starting point for the molar ratio of dye to protein is 10:1.^{[3][15]} The final volume of DMSO or DMF should not exceed 10% of the total reaction volume.^[15]
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature with gentle mixing, protected from light.^{[12][13]}

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove any unreacted or hydrolyzed dye from the labeled protein to avoid high background signals in downstream applications.^{[9][14]} Common purification methods include spin column chromatography and dialysis.

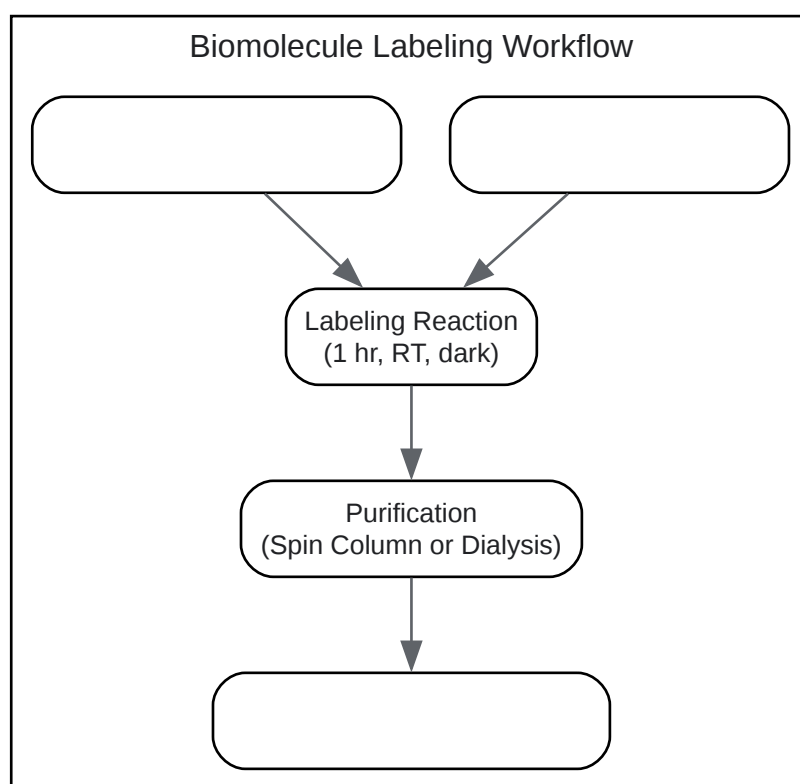
- **Spin Column Chromatography:** This is a rapid method suitable for smaller sample volumes.
 - Prepare the spin column by removing the storage buffer and equilibrating it with an appropriate elution buffer (e.g., PBS).^{[12][13][14]}
 - Load the labeling reaction mixture onto the column.
 - Centrifuge the column to collect the eluate containing the purified, labeled protein. The smaller, unconjugated dye molecules are retained by the column resin.^{[12][13][14]}
- **Dialysis:** This method is suitable for larger sample volumes.
 - Transfer the labeling reaction mixture into dialysis tubing with an appropriate molecular weight cut-off.
 - Dialyze against a large volume of cold (4°C) dialysis buffer (e.g., PBS) with gentle stirring.
 - Perform at least three buffer changes over several hours or overnight to ensure complete removal of the free dye.^[14]

Characterization of the Labeled Protein (Optional)

To determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, you can measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675-684 nm).

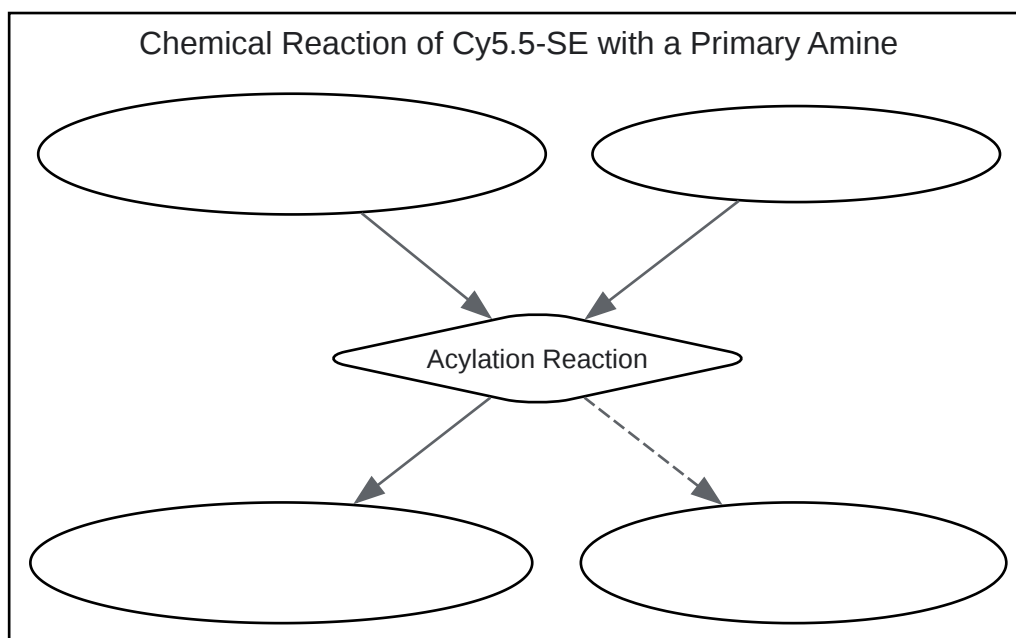
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using **Cy5.5-SE**.



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Caption: General workflow for labeling proteins with **Cy5.5-SE**.



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Caption: Covalent bond formation between **Cy5.5-SE** and a primary amine.

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